

Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl oxo(2-oxocyclohexyl)acetate

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Executive Summary

The state of equilibrium between keto and enol tautomers is a critical factor in drug design and development, profoundly influencing a molecule's physicochemical properties, and consequently its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the keto-enol tautomerism in ethyl 2-oxocyclohexanecarboxylate and its derivatives, a scaffold of interest in medicinal chemistry. While specific quantitative equilibrium data for this particular cyclic β -ketoester system is not extensively available in public literature, this guide synthesizes established principles from analogous acyclic and cyclic systems to provide a robust framework for understanding and predicting its tautomeric behavior. We present detailed experimental protocols for the characterization of this equilibrium, alongside a discussion of solvent and substituent effects, and their implications for drug discovery.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).^[1] This equilibrium is dynamic and influenced by various factors including the solvent, temperature, and the electronic and steric nature of substituents. For β -dicarbonyl compounds like ethyl 2-oxocyclohexanecarboxylate, the enol form can be significantly

stabilized by the formation of an intramolecular hydrogen bond and conjugation, making the study of its tautomeric preferences particularly relevant.

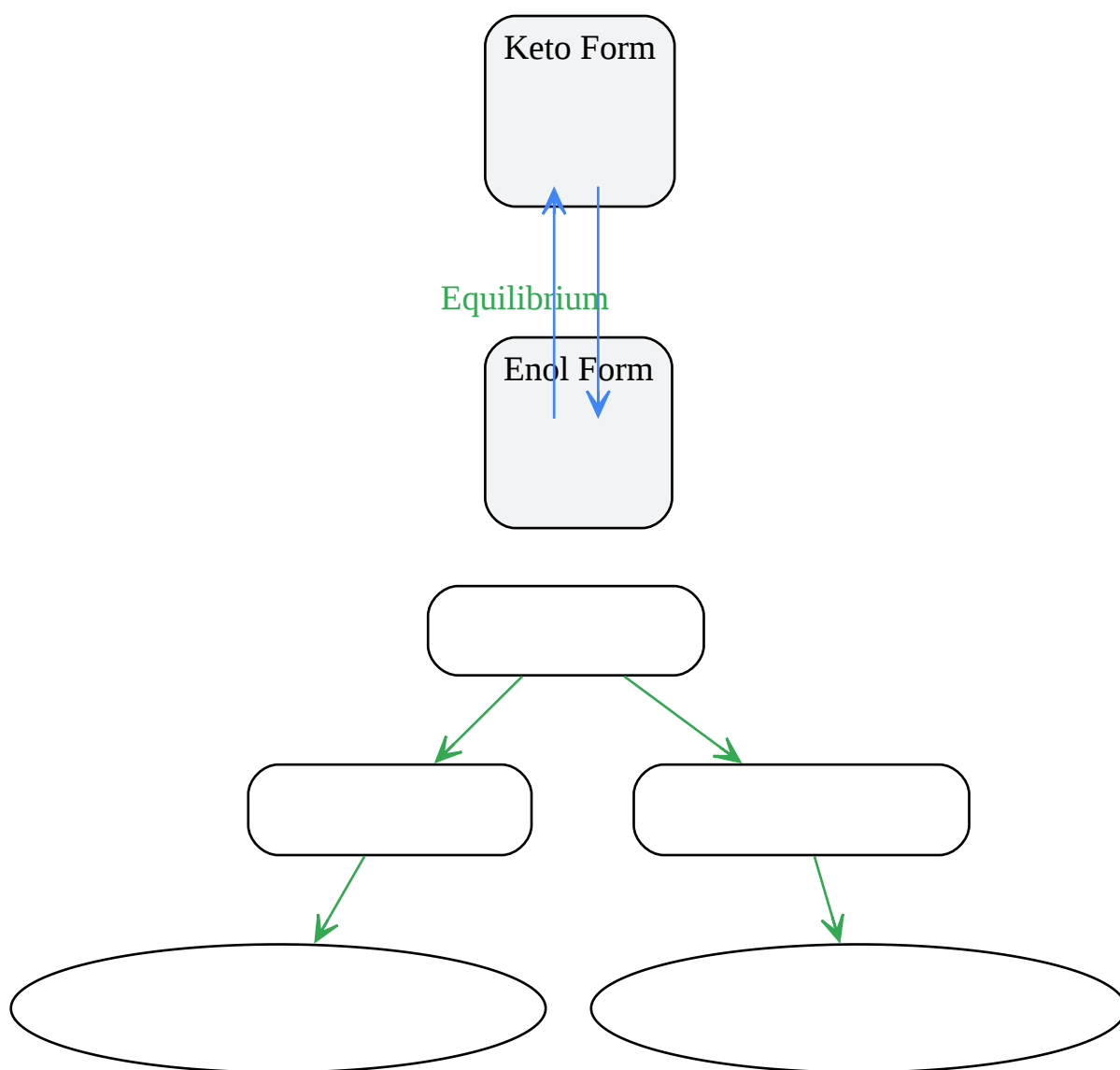
The position of the keto-enol equilibrium can dramatically affect a drug candidate's properties such as:

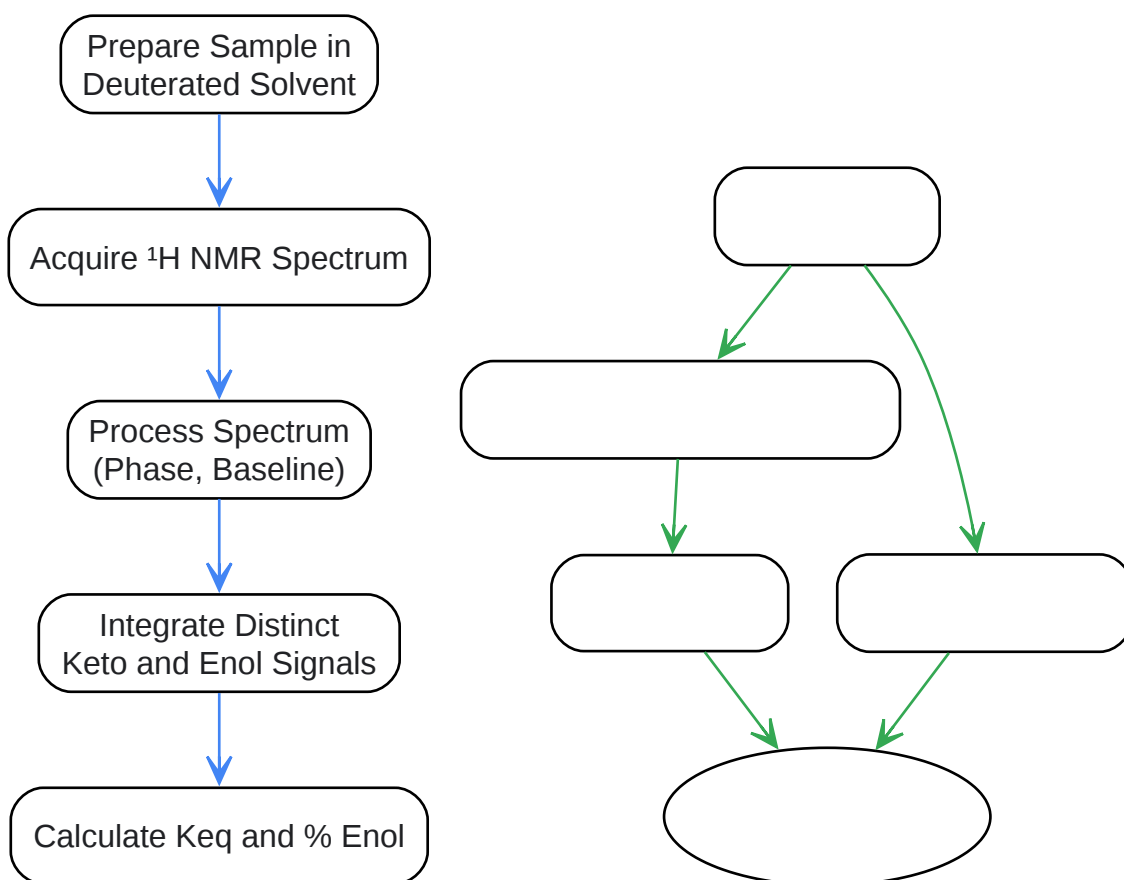
- **Solubility:** The more polar keto form is generally more soluble in polar solvents.
- **Lipophilicity (LogP):** The less polar, hydrogen-bonded enol form can exhibit increased lipophilicity.
- **Reactivity:** The nucleophilic character of the enol double bond and the electrophilic nature of the keto carbonyl group lead to different chemical reactivities.
- **Biological Activity:** The specific tautomeric form present can dictate the binding affinity to a biological target.

The Tautomeric Equilibrium of Ethyl 2-Oxocyclohexanecarboxylate

Ethyl 2-oxocyclohexanecarboxylate can exist in equilibrium between its keto and two possible enol forms. The intramolecularly hydrogen-bonded enol form is generally the most stable of the enol tautomers.

Diagram 1: Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate





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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Keto-Enol Tautomerism in Ethyl 2-Oxocyclohexanecarboxylate Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266542#keto-enol-tautomerism-in-ethyl-2-oxocyclohexanecarboxylate-derivatives>]

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